2-(2-Fluorophenyl)-1-methyl-1H-imidazole
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Overview
Description
2-(2-Fluorophenyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the fluorophenyl group in this compound adds unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-methyl-1H-imidazole typically involves the reaction of 2-fluoroaniline with glyoxal in the presence of ammonium acetate. This reaction forms the imidazole ring through a cyclization process. The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of 2-(2-aminophenyl)-1-methyl-1H-imidazole.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-methyl-1H-imidazole
- 2-(2-Bromophenyl)-1-methyl-1H-imidazole
- 2-(2-Iodophenyl)-1-methyl-1H-imidazole
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenyl)-1-methyl-1H-imidazole imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its halogenated analogs.
Properties
CAS No. |
1225521-02-7 |
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Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1-methylimidazole |
InChI |
InChI=1S/C10H9FN2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
HSJOFKZWSQOEMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=CC=C2F |
Origin of Product |
United States |
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